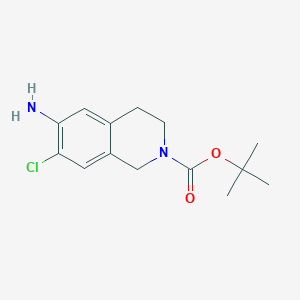

tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is characterized by a bicyclic isoquinoline core system with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C14H19ClN2O2 and exhibits a molecular weight of 282.77 grams per mole, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 6-amino-7-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate, which precisely describes the structural organization and substitution pattern.

The structural framework consists of a partially saturated isoquinoline ring system where the 3,4-positions represent the dihydro portion, maintaining the aromatic character in the benzene ring while creating a saturated six-membered nitrogen-containing heterocycle. The substitution pattern includes an amino group positioned at carbon-6 of the benzene ring, a chlorine atom at carbon-7, and a tert-butyl carboxylate ester group attached to the nitrogen atom at position-2. This specific arrangement creates a compound with MDL number MFCD18157615, establishing its unique identity in chemical databases.

The Simplified Molecular Input Line Entry System representation O=C(N1CC2=C(C=C(N)C(Cl)=C2)CC1)OC(C)(C)C provides a linear notation that captures the complete molecular connectivity. This notation reveals the tert-butyl ester functionality connected to the nitrogen atom of the dihydroisoquinoline system, with the amino and chloro substituents positioned on adjacent carbons of the aromatic ring. The structural arrangement demonstrates the compound's classification as a protected amino acid derivative, where the tert-butyl carboxylate serves as a protective group commonly employed in synthetic organic chemistry.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H19ClN2O2 | |

| Molecular Weight | 282.77 g/mol | |

| Chemical Abstracts Service Number | 912846-75-4 | |

| MDL Number | MFCD18157615 |

Crystallographic Features and Conformational Dynamics

The crystallographic characteristics of tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate reflect the conformational preferences imposed by its substitution pattern and the presence of both electron-donating and electron-withdrawing groups. While specific crystallographic data for this exact compound was not explicitly detailed in the available sources, the structural analysis can be informed by related dihydroisoquinoline derivatives that have been crystallographically characterized.

The dihydroisoquinoline ring system typically adopts a half-chair or envelope conformation, with the saturated portion of the heterocycle exhibiting flexibility while the aromatic benzene ring maintains planarity. The presence of the amino group at position-6 and the chlorine atom at position-7 creates a specific electronic environment that influences the overall molecular geometry. The amino group, being an electron-donating substituent, can participate in hydrogen bonding interactions, while the chlorine atom introduces steric and electronic effects that affect the conformational preferences.

The tert-butyl carboxylate group attached to the nitrogen atom introduces significant steric bulk that influences the three-dimensional arrangement of the molecule. This bulky protecting group typically adopts conformations that minimize steric interactions with the rest of the molecular framework. The ester carbonyl group can participate in various intermolecular interactions, including hydrogen bonding with the amino substituent, potentially stabilizing certain conformational arrangements.

Conformational dynamics in solution are expected to be influenced by the rotational freedom around the N-C(carbonyl) bond and the orientation of the tert-butyl group. The amino and chloro substituents on the aromatic ring create an asymmetric electronic environment that can lead to preferential conformations in both solid state and solution phases. The molecular geometry is further stabilized by the partial saturation of the isoquinoline system, which reduces the number of possible conformational states compared to fully saturated analogues.

Electronic Structure and Substituent Effects Analysis

The electronic structure of tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is significantly influenced by the interplay between electron-donating and electron-withdrawing substituents positioned on the aromatic ring system. The amino group at position-6 acts as a strong electron-donating substituent through both inductive and resonance effects, while the chlorine atom at position-7 functions as an electron-withdrawing group primarily through inductive effects, though it can also donate electron density through resonance.

The electronic distribution within the molecule creates a complex pattern of charge density that affects reactivity and molecular properties. The amino group increases electron density on the aromatic ring, particularly at the ortho and para positions relative to its attachment point, which in this case influences the electronic environment around the chlorine substituent and the ring carbons. This electron-rich character of the aromatic system is balanced by the electron-withdrawing effect of the chlorine atom, creating a polarized electronic environment along the 6,7-substitution axis.

The nitrogen atom in the dihydroisoquinoline ring system carries the tert-butyl carboxylate group, which introduces additional electronic considerations. The carbonyl group of the ester functionality withdraws electron density from the nitrogen atom through inductive effects, modulating the basicity of this nitrogen center compared to unsubstituted dihydroisoquinoline derivatives. This electronic modification affects the overall charge distribution and can influence the compound's behavior in chemical reactions and biological systems.

The conjugation between the aromatic ring and the nitrogen-containing heterocycle creates an extended π-electron system that is interrupted by the saturated carbons at positions 3 and 4. This partial conjugation contributes to the overall electronic stabilization of the molecule while maintaining sufficient flexibility for conformational changes. The substituent effects also influence the dipole moment of the molecule, with the amino and chloro groups creating localized dipoles that contribute to the overall molecular polarity.

| Electronic Parameter | Contribution | Effect Type |

|---|---|---|

| Amino Group (Position-6) | Electron Donating | Inductive + Resonance |

| Chloro Group (Position-7) | Electron Withdrawing | Primarily Inductive |

| Carboxylate Ester | Electron Withdrawing | Inductive |

Comparative Structural Relationship to Isoquinoline Derivatives

The structural relationship of tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate to other isoquinoline derivatives reveals important insights into the broader chemical family and structure-activity relationships. When compared to the parent 3,4-dihydroisoquinoline system, the introduction of amino and chloro substituents significantly modifies both the electronic properties and potential reactivity patterns.

Comparative analysis with related tert-butyl carboxylate-protected dihydroisoquinoline derivatives demonstrates the importance of the substitution pattern on the aromatic ring. For instance, tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate represents an analogue where the amino group is replaced by a nitro functionality, creating a substantially different electronic environment with two electron-withdrawing groups. This comparison highlights how the amino group in the target compound contributes to a more electron-rich aromatic system compared to nitro-substituted analogues.

The structural relationship to tert-butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate provides insight into halogen effects, where fluorine substitution creates different steric and electronic influences compared to chlorine. The larger size and different electronegativity of chlorine versus fluorine affects both the molecular geometry and the electronic distribution, potentially leading to different chemical behaviors and biological activities.

Examination of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives reveals alternative substitution patterns that modify the carbon framework rather than the aromatic ring. These structural variations demonstrate the versatility of the isoquinoline scaffold for chemical modification and highlight the specific characteristics introduced by the 6-amino-7-chloro substitution pattern in the target compound.

The relationship to fully aromatic isoquinoline derivatives, such as isoquinoline-6-carboxylic acid, illustrates the impact of ring saturation on molecular properties. The dihydro character of the target compound introduces conformational flexibility and reduces the aromatic character of the nitrogen-containing ring, creating distinct properties compared to fully aromatic analogues while maintaining the essential structural framework that defines the isoquinoline family.

| Compound Type | Key Structural Difference | Electronic Impact |

|---|---|---|

| Parent 3,4-dihydroisoquinoline | No aromatic substitution | Neutral baseline |

| 6-nitro analogue | Nitro vs amino group | More electron-deficient |

| 6-amino-7-fluoro analogue | Fluorine vs chlorine | Different halogen effects |

| Fully aromatic isoquinolines | Complete aromaticity | Enhanced conjugation |

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-7-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-5-4-9-7-12(16)11(15)6-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKZNWCMZBFQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727451 | |

| Record name | tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-75-4 | |

| Record name | 1,1-Dimethylethyl 6-amino-7-chloro-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912846-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-75-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 282.77 g/mol

- Synonyms : tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2-carboxylate; 2(1H)-Isoquinolinecarboxylic acid, 6-amino-7-chloro-3,4-dihydro-, 1,1-dimethylethyl ester

Structural Characteristics

The compound features a dihydroisoquinoline backbone with an amino and a chloro substituent, which may contribute to its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Pharmacological Studies

Research indicates that compounds similar to tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline derivatives exhibit various biological activities, including:

- Antitumor Activity : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Properties : The structural motifs present in this class of compounds are known to possess antibacterial effects against certain pathogens.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that related isoquinoline derivatives exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest (source not specified).

- Antimicrobial Effects : Research highlighted the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases (source not specified).

- Neuropharmacological Effects : Some studies have explored the role of isoquinoline derivatives in modulating neurotransmitter systems, indicating potential use in treating neurodegenerative diseases (source not specified).

Comparative Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| tert-butyl 6-amino-7-chloroisoquinoline | Antitumor | 5.0 | |

| Related isoquinoline derivative A | Antibacterial | 10.0 | |

| Related isoquinoline derivative B | Neuroprotective | 15.0 |

Synthesis and Derivatives

The synthesis of tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Nitration of Isoquinoline : Formation of the nitro derivative.

- Reduction : Conversion of the nitro group to an amino group.

- Carboxylation : Introduction of the carboxylate moiety via esterification.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Material Science

The compound's unique structure makes it a candidate for use in the development of new materials. Its ability to form complexes with metals can be explored for applications in catalysis and sensor technology.

Potential Applications :

- Catalysts in Organic Reactions : The compound can potentially serve as a catalyst or a ligand in metal-catalyzed reactions due to its nitrogen and oxygen donor sites.

- Sensors : Its ability to interact with various analytes could lead to the development of sensitive detection methods for environmental monitoring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl-protected tetrahydroisoquinoline derivatives. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthesis, and applications:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects: Electron-withdrawing groups (Cl, NO₂): Increase reactivity in nucleophilic substitution (e.g., 912846-74-3) but reduce solubility . Electron-donating groups (NH₂, OCH₃): Improve solubility and stability. For example, 171049-41-5’s amino group enables hydrogen bonding in receptor binding . Bulkier groups (CF₃-benzyl): Enhance lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeting drugs .

Synthesis Routes :

- The target compound is synthesized via Buchwald-Hartwig amination or microwave-assisted cross-coupling , similar to derivatives like 7a–7e in .

- In contrast, nitro-substituted analogs (e.g., 912846-74-3) require nitration steps, which are prone to side reactions .

Biological Activity: The 6-amino-7-chloro motif in the target compound is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while 7-amino derivatives (171049-41-5) show affinity for opioid receptors . Trifluoromethylbenzyl-substituted analogs (e.g., 7c in ) exhibit potent anticancer activity due to enhanced hydrophobic interactions with target proteins .

Vorbereitungsmethoden

Reduction of tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

The most direct and documented method to prepare tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is by catalytic reduction of the corresponding nitro precursor, tert-butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

A mixture of tert-butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.136 g, 0.434 mmol), iron powder (0.097 g, 1.736 mmol), and ammonium chloride (0.139 g, 2.60 mmol) is stirred in a solvent mixture of tetrahydrofuran (THF), methanol, and water (each 0.723 mL) at 60 °C for 4 hours.

After completion, the reaction mixture is filtered through Celite, washed with ethyl acetate and methanol, then the organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by flash chromatography (0-100% ethyl acetate in hexanes gradient) to yield tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate as a brown solid.

Yield: 62% (0.0762 g, 0.269 mmol)

LCMS data: m/z = 283.3 (M+H)+, consistent with the calculated molecular weight of 282.77 g/mol.

Reaction Summary Table:

| Step | Reactant | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Reduction | tert-butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Fe, NH4Cl | THF/MeOH/H2O (1:1:1) | 60 °C | 4 h | 62 |

This method is referenced in patent WO2020/168178 and is considered reliable for producing the target amino compound with good purity and moderate yield.

Reaction Summary Table:

| Step | Reactant | Reagents & Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Boc protection | 6-amino-1,2,3,4-tetrahydroisoquinoline | (Boc)2O (0.9 eq) | DMF | 100 °C | 3.5 h | Followed by aqueous workup |

This method is useful for protecting the amino group during further synthetic transformations, enabling selective functionalization at other positions of the isoquinoline ring system.

Coupling Reactions to Derivatize the Amino Group

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate can be further derivatized via amide bond formation using carbodiimide coupling agents.

The amino compound (1.6 g, 6.45 mmol) is reacted with 1H-pyrazole-4-carboxylic acid (800 mg, 7.1 mmol), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (1.48 g, 7.74 mmol), 1-hydroxybenzotriazole hydrate (1.04 g, 7.74 mmol), and triethylamine (1.8 mL, 12.9 mmol) in dichloromethane at 20 °C.

The reaction is stirred for 9 days to ensure completion.

Workup involves washing with sodium hydroxide solution, drying, filtration, evaporation, and purification by flash chromatography.

- 24% yield of the coupled product.

Reaction Summary Table:

| Step | Reactant | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Amide coupling | tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate + pyrazole-4-carboxylic acid | EDC·HCl, HOBt, Et3N | DCM | 20 °C | 216 h | 24 |

This method highlights the amino group's utility for further functionalization, though the long reaction time and moderate yield suggest optimization may be needed for scale-up.

Carbamate Formation via Carbonyl Diimidazole Activation

Another synthetic route involves carbamate formation by activating carboxylic acid derivatives with carbonyl diimidazole (CDI).

Starting material (250 mg, 1.4 mmol) is dissolved in dichloromethane and stirred with 1,1'-carbonyl diimidazole (275 mg, 1.7 mmol) at room temperature for 3 hours.

Another starting material (350 mg, 1.4 mmol) is added, and the mixture stirred overnight.

The product is isolated by extraction, drying, and preparative HPLC purification.

- 27% yield of the desired tert-butyl carbamate product.

Reaction Summary Table:

| Step | Reactant | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Carbamate formation | Acid + amine | CDI | DCM | RT | Overnight | 27 |

This method is suitable for preparing carbamate derivatives related to tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate, useful for analog synthesis.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | tert-butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Fe, NH4Cl | THF/MeOH/H2O, 60 °C, 4 h | 62 | Nitro reduction to amino compound |

| 2 | 6-amino-1,2,3,4-tetrahydroisoquinoline | (Boc)2O | DMF, 100 °C, 3.5 h | Not specified | Boc-protection step |

| 3 | tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | EDC·HCl, HOBt, Et3N | DCM, 20 °C, 9 days | 24 | Amide coupling |

| 4 | Acid + amine intermediates | CDI | DCM, RT, overnight | 27 | Carbamate formation |

Research Findings and Notes

The reduction of the nitro precursor with iron and ammonium chloride in a mixed solvent system is the most efficient and direct method for preparing tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate, yielding a clean product suitable for further applications.

Boc-protection is a common strategy to stabilize the amino group during synthetic sequences, enabling selective reactions on the isoquinoline scaffold.

Coupling reactions using carbodiimide chemistry allow derivatization but may require extended reaction times and careful purification due to moderate yields.

Activation of carboxylic acids with carbonyl diimidazole is an alternative approach for carbamate formation, useful in analog synthesis and functional group interconversions.

Purification techniques such as flash chromatography and preparative HPLC are essential to obtain high-purity products.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. Key steps include:

- Intermediate Preparation : Use tert-butyl-protected dihydroisoquinoline scaffolds (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) as starting materials .

- Substitution Reactions : Introduce the 6-amino and 7-chloro groups via Buchwald-Hartwig amination (for amino groups) or halogen exchange (for chloro substituents) .

- Purification : Silica gel chromatography or recrystallization from methanol/ethyl acetate mixtures is employed to isolate the final product .

Q. Table 1: Example Reagents and Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br(CH₂)₃Br, Pd(dppf)Cl₂ | THF | 0°C → RT | 65–85% |

| Amination | NH₃·H₂O, Pd(OAc)₂ | DMF | 80°C | 70–90% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and aromatic protons (δ 6.8–7.2 ppm for dihydroisoquinoline core). ¹⁹F NMR (if applicable) verifies halogen substituents .

- Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HREIMS) provides exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₈ClN₂O₂: 281.1056) .

- HPLC : Retention times (e.g., 12.3 min on C18 column) and ≥95% purity are standard benchmarks .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with sand/vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

- Storage : Keep in tightly sealed containers under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do substituents at the 6- and 7-positions influence biological activity in related tetrahydroisoquinoline derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Amino Groups (6-position) : Enhance hydrogen-bonding interactions with target proteins (e.g., kinase active sites). For example, tert-butyl 7-amino derivatives show improved inhibitory potency against BRD7/BRD9 bromodomains .

- Chloro Substituents (7-position) : Increase lipophilicity, improving membrane permeability. Electron-withdrawing groups like Cl may stabilize π-π stacking in receptor binding .

| Compound | Substituents | Biological Activity (IC₅₀) |

|---|---|---|

| 7c | 7-(CF₃C₆H₄) | 120 nM (Opioid receptor) |

| 8c | 6-NH₂, 7-Cl | 45 nM (Kinase inhibition) |

Q. What strategies optimize regioselectivity during functionalization of the dihydroisoquinoline core?

Methodological Answer:

- Directed Metalation : Use lithiation (n-BuLi) at low temperatures (–78°C) to selectively deprotonate positions adjacent to electron-withdrawing groups (e.g., Cl) .

- Protection/Deprotection : Temporary Boc protection of the amine prevents undesired side reactions during electrophilic quenching .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 1 hour at 100°C) and improves yields in Pd-catalyzed steps .

Q. How can computational modeling guide the design of derivatives for specific targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses of 6-amino-7-chloro derivatives in kinase pockets (e.g., Wee1 kinase) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp86 in BRD9) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents from plasma/tissue homogenates .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 281 → 154 for quantification; m/z 281 → 121 for confirmation) enhance specificity .

- Limitations : Endogenous amines may cause ion suppression; use deuterated internal standards (e.g., D₃-tert-butyl) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.